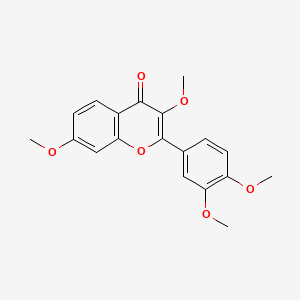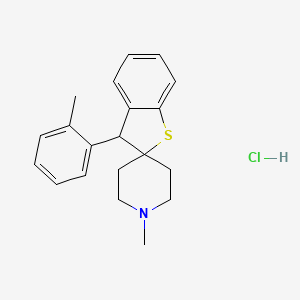
(+-)-1'-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4'-piperidine) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride is a synthetic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or oxidative cyclization of o-mercaptocinnamic acids.
Spirocyclization: The spirocyclic structure is formed by reacting the benzo[b]thiophene derivative with a piperidine derivative under specific conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
(±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar chemical properties.
Spirocyclic compounds: Compounds with spirocyclic structures often have unique chemical and biological properties.
Uniqueness
(±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride is unique due to its specific combination of a benzo[b]thiophene core and a spirocyclic piperidine structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
122942-79-4 |
|---|---|
Molecular Formula |
C20H24ClNS |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1'-methyl-3-(2-methylphenyl)spiro[3H-1-benzothiophene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C20H23NS.ClH/c1-15-7-3-4-8-16(15)19-17-9-5-6-10-18(17)22-20(19)11-13-21(2)14-12-20;/h3-10,19H,11-14H2,1-2H3;1H |
InChI Key |
PMTCRUKCWZBBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3SC24CCN(CC4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


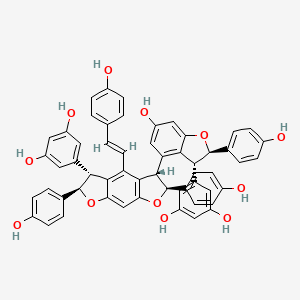
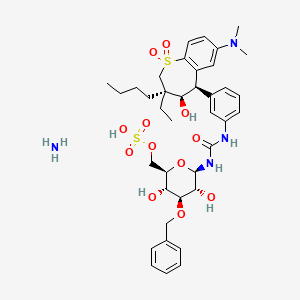
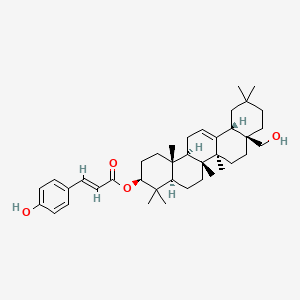
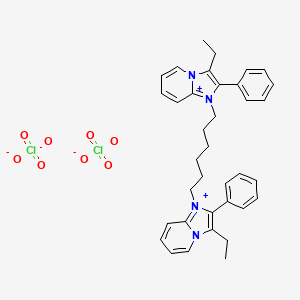

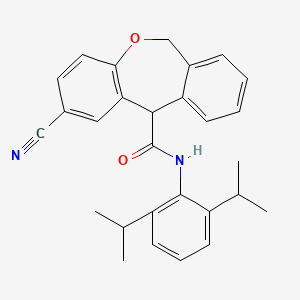
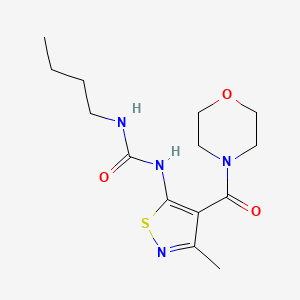
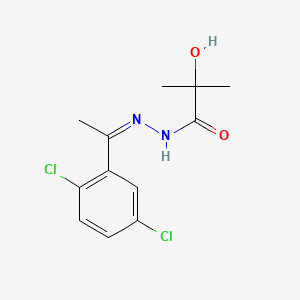


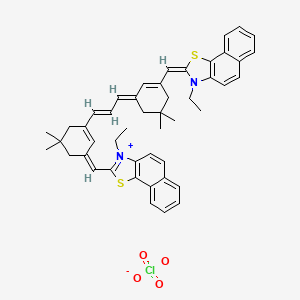
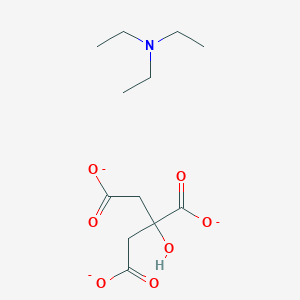
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
